molecular formula C13H18O3 B12522867 2-Methyl-4-phenyl-1,5-dioxocan-2-ol CAS No. 652146-04-8

2-Methyl-4-phenyl-1,5-dioxocan-2-ol

Cat. No.: B12522867
CAS No.: 652146-04-8
M. Wt: 222.28 g/mol
InChI Key: CAUAWBHMBZHAJB-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-1,5-dioxocan-2-ol is an organic compound with the molecular formula C11H12O3 It is a member of the dioxocane family, characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-1,5-dioxocan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-phenyl-1,5-dioxocane with an oxidizing agent to introduce the hydroxyl group at the 2-position. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-1,5-dioxocan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-4-phenyl-1,5-dioxocan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-1,5-dioxocan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dioxocane ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenyl-1,5-dioxocan-2-ol is unique due to its specific structural features, including the dioxocane ring and the presence of both hydroxyl and phenyl groups.

Properties

CAS No.

652146-04-8

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-methyl-4-phenyl-1,5-dioxocan-2-ol

InChI

InChI=1S/C13H18O3/c1-13(14)10-12(15-8-5-9-16-13)11-6-3-2-4-7-11/h2-4,6-7,12,14H,5,8-10H2,1H3

InChI Key

CAUAWBHMBZHAJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OCCCO1)C2=CC=CC=C2)O

Origin of Product

United States

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